Methyl 3-hydroxy-3-(pyridin-4-yl)propanoate
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Overview
Description
Methyl 3-hydroxy-3-(pyridin-4-yl)propanoate is an organic compound with the molecular formula C₉H₁₁NO₃ It is a derivative of propanoic acid, featuring a pyridine ring substituted at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-3-(pyridin-4-yl)propanoate typically involves the esterification of 3-hydroxy-3-(pyridin-4-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of 3-oxo-3-(pyridin-4-yl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(pyridin-4-yl)propanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-hydroxy-3-(pyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pyridine ring can also engage in π-π stacking and other aromatic interactions, contributing to its overall effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate: Similar structure but with the hydroxyl group at the 2-position.
Methyl 3-(pyridin-3-yl)propanoate: Similar structure but with the pyridine ring substituted at the 3-position.
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: Similar structure but with a methoxy group on the aromatic ring.
Uniqueness
Methyl 3-hydroxy-3-(pyridin-4-yl)propanoate is unique due to the specific positioning of the hydroxyl group and the pyridine ring, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H11NO3 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)6-8(11)7-2-4-10-5-3-7/h2-5,8,11H,6H2,1H3 |
InChI Key |
HCHRKBWTRWVJON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=NC=C1)O |
Origin of Product |
United States |
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